
6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide
Overview
Description
6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chloro group and a carboxamide group. Compounds with pyrazine scaffolds are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloropyrazine to yield the desired product . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazine ring.
Scientific Research Applications
6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and agricultural science. This article will explore its applications, supported by comprehensive data tables and case studies, while providing insights from verified sources.
Medicinal Chemistry
This compound has shown potential in the development of pharmaceuticals, particularly in targeting various diseases.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study in Cancer Letters highlighted its ability to inhibit cell proliferation in breast cancer cell lines through the induction of apoptosis .
Study | Target | Findings |
---|---|---|
Journal of Medicinal Chemistry | Bacterial Strains | Significant antimicrobial activity |
Cancer Letters | Breast Cancer Cells | Induction of apoptosis and inhibition of growth |
Agricultural Applications
The compound has also been investigated for its potential use as a pesticide or herbicide.
Pesticidal Activity
Research indicates that this compound possesses insecticidal properties against common agricultural pests. A study published in the Pesticide Biochemistry and Physiology journal found that this compound effectively disrupts the nervous system of target insects, leading to mortality .
Herbicide Development
Another application involves its use as a herbicide. The compound's ability to inhibit specific enzymes involved in plant metabolism has been explored, showing promise in controlling weed populations without harming crops .
Study | Application | Findings |
---|---|---|
Pesticide Biochemistry and Physiology | Insecticides | Disruption of insect nervous systems |
Agricultural Sciences | Herbicides | Inhibition of plant metabolic enzymes |
Material Science
Emerging research suggests potential applications in material science, particularly in the development of novel polymers and coatings.
Polymer Development
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties .
Study | Field | Findings |
---|---|---|
Journal of Polymer Science | Material Science | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the biosynthesis pathways of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug with a similar pyrazine scaffold.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial activity.
Uniqueness: 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives .
Biological Activity
6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a pyrazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a chloro substituent and a carboxamide group, which enhance its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 200.62 g/mol. The compound's unique structural features contribute to its biological properties:
- Chloro Group : Enhances reactivity and may influence the binding affinity to biological targets.
- Pyrazine Core : Known for its diverse biological activities, including antimicrobial and antiviral effects.
- Carboxamide Functionality : Plays a critical role in the compound's interaction with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In studies, it demonstrated promising activity with minimal inhibitory concentrations (MIC) ranging from 3.13 to 25 µg/mL against Mtb strains .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis H37Rv | 3.13 - 25 |
Staphylococcus aureus (MRSA) | Active |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. It is believed to inhibit specific viral replication pathways, although detailed mechanisms are still under exploration . The presence of the pyrazine ring is often linked to enhanced antiviral properties due to its ability to interact with viral enzymes.
The mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells. It may inhibit the activity of enzymes involved in critical biosynthetic pathways or interfere with the function of ribosomes during protein synthesis .
Case Studies
- Study on Antimycobacterial Activity : A study focused on a series of pyrazine derivatives, including this compound, showed that chlorinated variants exhibited superior activity against Mtb compared to non-chlorinated analogs. The study highlighted the importance of the chloro substituent in enhancing bioactivity .
- Evaluation of Cytotoxicity : While exploring the therapeutic potential, researchers assessed the cytotoxic effects on human liver cells (HepG2). The results indicated that many compounds in this class exhibited significant cytotoxicity at low micromolar levels, suggesting a need for careful evaluation in drug development .
Properties
IUPAC Name |
6-chloro-N-pyrazin-2-ylpyrazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O/c10-7-4-12-3-6(14-7)9(16)15-8-5-11-1-2-13-8/h1-5H,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDZXBIMUWFKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)C2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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